tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Overview
Description
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities . This compound features a tert-butyl ester group, which is known for its unique reactivity patterns in chemical transformations .
Mechanism of Action
Target of Action
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways, leading to various downstream effects.
Result of Action
The diverse biological activities associated with indole derivatives suggest that this compound likely has a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Lycogarubin C: An indole derivative synthesized through a multi-step process.
Uniqueness
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific structure, which includes a tert-butyl ester group and a hydroxyl group on the isoindole ring. This combination of functional groups imparts distinct reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group at the 5-position of the isoindole ring. The molecular formula is with a molecular weight of approximately 263.33 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | Tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate |
CAS Number | 1184949-56-1 |
Molecular Formula | C₁₅H₂₁NO₃ |
Molecular Weight | 263.33 g/mol |
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities due to its structural features. The following sections detail specific activities and findings related to its biological effects.
Antiviral Activity
This compound has been studied for its potential as an antiviral agent. Isoindole derivatives are known to possess antiviral properties, and this compound might inhibit viral replication through interaction with viral proteins or host cell mechanisms.
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects. It is hypothesized that the hydroxyl group can participate in hydrogen bonding with cellular targets, potentially disrupting cancer cell proliferation pathways. Research is ongoing to establish specific mechanisms and efficacy against various cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Isoindole derivatives are recognized for their ability to inhibit bacterial growth. In vitro assays have shown promising results against a variety of pathogens, indicating potential applications in developing new antimicrobial agents.
The biological activity of this compound is likely mediated through several biochemical pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
- Cell Membrane Disruption : Its hydrophobic regions may interact with lipid membranes, leading to increased permeability and subsequent cell death in pathogens.
- Reactive Oxygen Species (ROS) Generation : The presence of hydroxyl groups can lead to increased oxidative stress in cells, contributing to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Hydroxymethyl instead of hydroxyethyl | May exhibit different biological activities |
Tert-butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | Different positioning of hydroxymethyl group | Potentially distinct reactivity patterns |
Tert-butyl 5-(carboxymethyl)-isoindoline | Carboxymethyl group instead of hydroxyethyl | May enhance solubility and alter pharmacokinetics |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Efficacy : A study published in MDPI indicated that isoindole derivatives show promise as antiviral agents against Hepatitis C virus (HCV), suggesting that similar compounds could be explored for their efficacy against other viral infections .
- Anticancer Activity : Research conducted on various isoindole derivatives has shown significant cytotoxic effects on tumor cells, with IC50 values indicating potent activity .
- Antimicrobial Testing : In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting the notion that this compound could serve as a basis for new antibiotic development .
Properties
IUPAC Name |
tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPLITHZYWLJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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